Computed Physicochemical Property Comparison vs. Closest Available Analog
The target compound exhibits a computed logP (XLogP3-AA) of 4.3, which is moderately lower than the 4.9333 logP calculated for the closely related analog 3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline (ChemDiv C645-0219), indicating potentially improved aqueous solubility and a more favorable pharmacokinetic profile for in vitro screening [1]. This difference arises from the replacement of the 4-fluorophenyl ring with a 4-methoxyphenyl ring at position 3, increasing the hydrogen bond acceptor count from 2 to 4 [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA vs. logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.3 (PubChem); H-bond acceptors = 4 |
| Comparator Or Baseline | 3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline: logP = 4.9333 (ChemDiv); H-bond acceptors = 2 |
| Quantified Difference | ΔlogP ≈ 0.63 units; ΔH-bond acceptors = 2 |
| Conditions | Computed properties using XLogP3 algorithm (PubChem) and proprietary algorithm (ChemDiv). |
Why This Matters
This logP difference guides selection for assays where lower lipophilicity reduces non-specific binding or improves solubility, a key criterion for high-throughput screening campaigns.
- [1] PubChem Compound Summary for CID 2137207, 5-[(3-Fluorophenyl)methyl]-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline. View Source
